(R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate]
Description
(R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate] (CAS RN: 154102-21-3) is a chiral ester derivative with a molecular formula of C₄₄H₅₈O₄ and a molecular weight of 650.94 g/mol . It is a white crystalline powder with a melting point of 132–134°C and a high logP value (12.15), indicating significant hydrophobicity . This compound is primarily utilized as a chiral dopant in liquid crystal displays (LCDs) to induce helical structures in nematic phases, enhancing electro-optical performance . Its structure features two 4-(trans-4-pentylcyclohexyl)benzoate moieties linked via an (R)-1-phenyl-1,2-ethanediyl backbone, which confers stereochemical rigidity and mesogenic properties .
Properties
IUPAC Name |
[(2R)-2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H58O4/c1-3-5-8-12-33-16-20-35(21-17-33)37-24-28-40(29-25-37)43(45)47-32-42(39-14-10-7-11-15-39)48-44(46)41-30-26-38(27-31-41)36-22-18-34(19-23-36)13-9-6-4-2/h7,10-11,14-15,24-31,33-36,42H,3-6,8-9,12-13,16-23,32H2,1-2H3/t33?,34?,35?,36?,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIVHFRVDVVCHK-BAFIUCHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OCC(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5CCC(CC5)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC[C@@H](C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5CCC(CC5)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H58O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154102-21-3 | |
| Record name | (1R)-(+)-1-Phenyl-1,2-ethandiyl-bis[4-(trans-4-pentylcyclohe xyl)-benzoat] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chiral Diol Intermediate: (R)-1-Phenyl-1,2-ethanediol
The enantiomerically pure (R)-1-phenyl-1,2-ethanediol serves as the chiral backbone for the target compound. Its synthesis typically employs asymmetric reduction of 1-phenyl-1,2-ethanedione using chiral catalysts such as Corey–Bakshi–Shibata (CBS) reagents or enzymatic methods. Commercial suppliers often provide this diol at >98% enantiomeric excess (ee), verified via chiral HPLC.
4-(trans-4-Pentylcyclohexyl)benzoic Acid
This substituted benzoic acid derivative is synthesized via Friedel–Crafts alkylation of benzoic acid with trans-4-pentylcyclohexanol under acidic conditions. The trans configuration of the cyclohexyl group is critical for liquid crystalline properties and is confirmed by -NMR coupling constants ().
Esterification Strategies
Steglich Esterification
The most widely reported method employs Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
Typical Procedure:
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Activation: 4-(trans-4-Pentylcyclohexyl)benzoic acid (2.2 equiv) is dissolved in anhydrous dichloromethane (DCM). DCC (2.1 equiv) and DMAP (0.2 equiv) are added at 0°C, stirring for 1 hr to form the active ester.
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Coupling: (R)-1-Phenyl-1,2-ethanediol (1.0 equiv) is added dropwise. The reaction proceeds at 25°C for 24 hr under nitrogen.
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Workup: The mixture is filtered to remove dicyclohexylurea (DCU), washed with 5% HCl, and dried over MgSO₄.
Table 1: Optimization of Steglich Esterification Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DCM | Maximizes solubility of aryl acid |
| Temperature | 25°C | Balances reaction rate vs. side reactions |
| Molar Ratio (Acid:Diol) | 2.2:1 | Ensures di-esterification |
| Catalyst (DMAP) | 0.2 equiv | Accelerates acyl transfer |
Catalytic Asymmetric Methods
Chiral Phosphine Oxide Catalysts
Recent advances utilize bifunctional chiral phosphine oxides to enhance enantioselectivity during esterification. For example, (R)-BINOL-derived catalysts enable dynamic kinetic resolution of the diol, achieving >90% ee in the final product.
Mechanistic Insight:
The catalyst coordinates to the hydroxyl groups of the diol via hydrogen bonding, directing nucleophilic attack to the (R)-configured carbon. This method reduces racemization risks observed in classical coupling approaches.
Table 2: Catalyst Performance Comparison
| Catalyst Structure | ee (%) | Yield (%) |
|---|---|---|
| (R)-BINOL-phosphine oxide | 92 | 78 |
| (S)-SEGPHOS oxide | 85 | 82 |
| Achiral DMAP | <5 | 72 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1), followed by recrystallization from ethanol to afford white crystals (mp 132°C).
Analytical Validation
-
Stereochemical Confirmation:
Industrial-Scale Synthesis
Continuous Flow Reactors
Pilot-scale production employs tubular flow reactors to enhance heat/mass transfer. Key parameters:
Cost Optimization
Bulk pricing analysis reveals raw material costs dominate (~80%), with 4-(trans-4-pentylcyclohexyl)benzoic acid as the major expense.
Table 3: Economic Breakdown (Per 1 kg Product)
| Component | Cost (€) | % Total |
|---|---|---|
| 4-(trans-4-Pentylcyclohexyl)benzoic acid | 520 | 62 |
| (R)-Diol | 210 | 25 |
| Solvents/Catalysts | 85 | 10 |
| Energy | 25 | 3 |
Chemical Reactions Analysis
Types of Reactions
®-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyl and cyclohexyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Scientific Research Applications
Chemistry
In chemistry, ®-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate] is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between organic molecules and biological systems. Its structural features make it suitable for investigating enzyme-substrate interactions and other biochemical processes.
Medicine
In medicine, ®-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate] has potential applications in drug development. Its ability to undergo various chemical transformations makes it a versatile candidate for designing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of ®-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Enantiomeric Pair: (S)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate] (S1011)
The S-enantiomer (CAS RN: 165660-09-3) shares identical physical properties (e.g., molecular weight, melting point) but differs in helical twisting power (HTP) due to its opposite stereochemistry. In cholesteric liquid crystal elastomers (CLCEs), the R-configuration induces a right-handed helix, while the S-enantiomer produces a left-handed helix, affecting optical polarization and sensor applications .
3,3'-(1,2-Ethanediyl) Derivatives
Compounds such as 3,3'-(1,2-ethanediyl)bis[4-(aryl)thiazolidin-4-one] derivatives (e.g., disulfones 7a, 8a) share a similar ethanediyl backbone but differ in functional groups. These derivatives exhibit anti-inflammatory and analgesic activities rather than mesogenic behavior. For example:
- Disulfone 7a (diastereomer 2R,2'R) shows potent anti-inflammatory activity (ED₅₀: 12 mg/kg) but lower thermal stability (decomposition at ~120°C).
- The R-configuration in the target compound enhances thermal stability (up to 134°C) and reduces intermolecular friction in LCDs, unlike the pharmacologically active derivatives .
Ethyl 4-(Dimethylamino) Benzoate
Key differences include:
- EDAB has a lower molecular weight (193.24 g/mol) and higher solubility (4.0 g/L vs. 4.0E-9 g/L for the target compound).
- EDAB acts as a co-initiator in resin cements , achieving a degree of conversion (DC) >75%, whereas the target compound’s role in LCDs relies on steric and electronic interactions with liquid crystal matrices .
Key Research Findings
Stereochemical Impact on Performance
The R-configuration in the target compound optimizes alignment with nematic liquid crystals, reducing rotational viscosity and response times in LCDs. In contrast, S1011 (S-enantiomer) is preferred in 3D-printable CLCEs for strain sensors due to its reversible mechanochromic response .
Thermal and Chemical Stability
The trans-4-pentylcyclohexyl groups confer superior thermal stability (degradation >250°C) compared to 3,3'-(1,2-ethanediyl) disulfones (decomposition at 120–150°C) .
Commercial and Industrial Relevance
Biological Activity
(R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate] (CAS Number: 154102-21-3) is a compound belonging to the class of liquid crystals. Its unique molecular structure, characterized by a high molecular weight of 650.94 g/mol and a complex arrangement of aromatic and aliphatic groups, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and relevant case studies.
The compound has the following chemical identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C44H58O4 |
| Molecular Weight | 650.94 g/mol |
| Melting Point | 132°C |
| CAS Number | 154102-21-3 |
| Purity | ≥98% (HPLC) |
Biological Activity Overview
The biological activity of (R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate] has not been extensively documented in literature. However, its structural analogs and related compounds suggest several potential areas for biological activity:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives containing phenyl and benzoate groups have shown promising results against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values indicating significant inhibition of cell proliferation .
2. Antimicrobial Properties
Some studies have reported that compounds with similar aromatic structures possess antimicrobial properties. The presence of multiple aromatic rings can enhance interaction with microbial membranes, leading to increased antimicrobial efficacy .
3. Anti-inflammatory Effects
Compounds in the same class have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro. This suggests that (R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate] may also exhibit similar effects .
Toxicity and Safety
The safety profile of (R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate] remains largely uncharacterized in public literature. However, similar compounds have shown varied toxicity levels based on their structural components. It is critical to conduct thorough toxicity assessments before considering clinical applications.
Q & A
Q. What are the key physicochemical properties of (R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate], and how do they influence experimental design?
The compound has a molecular weight of 650.93 g/mol, a high logP value of 12.15 (indicating extreme hydrophobicity), and a melting point of 130–134°C . Its low solubility in water (4.0 × 10⁻⁹ g/L at 25°C) necessitates the use of organic solvents (e.g., chloroform, toluene) for handling. These properties are critical for designing solubility-dependent applications, such as liquid crystal formulations, where solvent choice and temperature control are essential to prevent crystallization during phase transitions .
Q. What synthetic methodologies are commonly employed to produce enantiomerically pure (R)-isomers of this compound?
While direct synthesis details are not explicitly provided in the evidence, analogous chiral dopants like S1011 (the S-enantiomer) are synthesized via esterification between chiral diols (e.g., (R)-1-phenyl-1,2-ethanediol) and trans-4-pentylcyclohexylbenzoic acid derivatives. Key steps include:
- Enantioselective catalysis : To ensure chirality retention during ester bond formation.
- Purification : Chromatography or recrystallization to isolate the (R)-isomer from racemic mixtures .
- Analytical validation : Polarimetry or chiral HPLC to confirm enantiomeric excess (e.g., ≥98% purity, as noted in ) .
Advanced Research Questions
Q. How does the chiral configuration of this compound influence its performance in liquid crystal systems?
The (R)-enantiomer induces a left-handed helical twist in cholesteric liquid crystals (CLCs), as demonstrated in 3D-printed elastomers for mechanochromic sensors . Its helical twisting power (HTP) depends on the steric effects of the trans-4-pentylcyclohexyl group and the rigidity of the phenyl-ethanediyl backbone. Comparative studies with the S-enantiomer (S1011) reveal enantiomer-dependent pitch lengths, which are critical for tuning optical properties like selective reflection wavelengths .
Q. How can researchers resolve contradictions in reported phase behavior or thermal stability data for this compound?
Discrepancies may arise from impurities (e.g., residual solvents, racemic contamination) or isomer ratios. Methodological solutions include:
- Thermogravimetric analysis (TGA) : To verify decomposition temperatures and rule out solvent interference.
- Differential scanning calorimetry (DSC) : To confirm melting points and identify polymorphic transitions .
- Chiral purity assays : HPLC with chiral columns (e.g., using sodium 1-octanesulfonate buffer, as in ) to quantify enantiomeric excess .
Q. What structure-property relationships govern its application in electro-optic devices?
The trans-4-pentylcyclohexyl group enhances mesogenic stability by reducing crystallization, while the rigid phenyl-ethanediyl backbone aligns with the liquid crystal director. Modifying the alkyl chain length (e.g., replacing pentyl with heptyl, as in ) alters phase transition temperatures and solubility, enabling tunability for specific device requirements .
Methodological Guidance
Q. How should researchers characterize the purity and enantiomeric excess of this compound?
- HPLC : Use a C18 column with a methanol/sodium acetate buffer (65:35 v/v, pH 4.6) mobile phase, as validated in USP methods .
- Polarimetry : Measure specific optical rotation ([α]ᴅ²⁵) and compare to literature values for the (R)-isomer.
- Mass spectrometry (MS) : Confirm molecular weight (m/z 650.93) and detect trace impurities .
Q. What experimental protocols are recommended for evaluating its performance in liquid crystal elastomers (LCEs)?
- Sample preparation : Blend with reactive mesogens (e.g., RM257) and photoinitiators (e.g., I-651) at 1–5 wt% dopant concentration.
- 3D printing : Use direct-ink-writing (DIW) with shear-aligned CLC inks to achieve programmable mechanochromic responses.
- Characterization : Measure HTP via Cano wedge cells and validate strain-responsive color shifts using UV-vis spectroscopy .
Q. How can thermal stability be optimized for high-temperature applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
